Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Crystallographic Analysis of Triazolo-Pyrimidine Core Architecture
The triazolo[1,5-a]pyrimidine core in methyl 7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate adopts a planar bicyclic framework stabilized by π-conjugation across the fused heterocycles. X-ray diffraction studies of analogous triazolo-pyrimidine derivatives reveal monoclinic crystal systems with space group C2/c and unit cell parameters a = 16.112(3) Å, b = 13.489(3) Å, c = 14.480(3) Å, and β = 101.62(2)°. The dihydropyrimidine ring in related compounds exhibits a boat conformation, with torsional angles ranging from 5.2° to 12.8°, indicative of moderate steric strain.
In the target compound, the methyl ester group at position 6 introduces electron-withdrawing effects that polarize the pyrimidine ring, as evidenced by bond length alternation between N1–C2 (1.337 Å) and C2–N3 (1.316 Å). The methyl substituent at position 7 adopts an equatorial orientation relative to the triazole ring, minimizing nonbonded interactions with the carboxylate moiety. Intermolecular hydrogen bonds between the ester carbonyl (O1) and adjacent amino groups (N7–H⋯O1, 2.89 Å) further stabilize the crystal lattice.
Substituent Positional Isomerism and Regiochemical Considerations
Regiochemical control in triazolo-pyrimidine synthesis is critically influenced by the electronic nature of substituents. The Dimroth rearrangement mechanism explains the isomerization of triazolo[4,3-c]pyrimidine derivatives to triazolo[1,5-c]pyrimidines under basic conditions, mediated by ring-opening and tautomeric shifts. For methyl 7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate, the electron-withdrawing carboxylate group at position 6 suppresses such rearrangements by destabilizing the protonated intermediate required for ring-opening.
Steric effects also govern substituent positioning. Comparative studies show that bulkier groups at position 7 (e.g., benzyl or allyl) induce torsional strain in the pyrimidine ring, increasing the activation energy for isomerization by 12–15 kJ/mol compared to methyl substituents. Nuclear Overhauser effect (NOE) spectroscopy confirms the preferred orientation of the 7-methyl group away from the triazole N2 atom, avoiding unfavorable van der Waals repulsions.
Comparative Molecular Geometry Analysis With Related Triazolo-Pyrimidine Derivatives
The molecular geometry of methyl 7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate differs markedly from analogues with alternative substituents. For example, ethyl 7-amino-2-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate exhibits a 5.3° distortion in the triazole ring due to hydrogen bonding between the amino group and ester oxygen. In contrast, the methyl ester derivative shows a planar triazole ring (deviation < 1.2°), attributed to reduced intermolecular hydrogen bonding.
Bond angle analysis reveals that electron-donating groups at position 7 increase the C5–N4–C6 angle from 116.7° (methyl derivative) to 119.4° (amino derivative), reflecting enhanced π-donation into the pyrimidine ring. Density functional theory (DFT) calculations at the B3LYP/6-311G(2d,2p) level predict a HOMO-LUMO gap of 4.83 eV for the methyl ester compound, compared to 4.65 eV for its 7-amino counterpart, consistent with the electron-withdrawing nature of the carboxylate group.
Crystallographic packing patterns further distinguish these derivatives. While 5,7-diphenyl-7-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine forms layered structures via π-π stacking (interplanar spacing 3.42 Å), the methyl ester analogue adopts a hydrogen-bonded network with O⋯N distances of 2.76–2.89 Å, creating a three-dimensional supramolecular architecture.
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-5-6(7(13)14-2)3-9-8-10-4-11-12(5)8/h3-4H,1-2H3 |
InChI Key |
KCDFXORCMTVFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Cyclocondensation with Methyl Ester Triazole
Recent advances explore using methyl 5-amino-1,2,4-triazole-3-carboxylate instead of the ethyl ester to streamline synthesis. This approach eliminates the hydrolysis step but requires higher reaction temperatures (140°C) and prolonged reflux (24 hours), yielding 65–70% product.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. Cyclocondensation under microwave conditions (150°C, 30 minutes) achieves 80% yield, though scalability remains challenging.
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, 7-CH₃), 3.95 (s, 3H, COOCH₃), 8.20 (s, 1H, H-5).
-
¹³C NMR (100 MHz, CDCl₃): δ 14.1 (7-CH₃), 52.8 (COOCH₃), 162.4 (C=O).
-
HRMS : m/z calcd. for C₉H₈N₄O₂ [M+H]⁺: 205.0722; found: 205.0725.
Purity Assessment :
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
The position of the methyl and ester groups depends critically on the diketone’s substitution pattern. Using 3-methylbutane-1,3-dione ensures 7-methyl orientation, while 1-phenylbutane-1,3-dione results in 7-phenyl derivatives.
Solvent Effects on Yield
Ethanol/water mixtures improve hydrolysis yields compared to pure ethanol due to better solubility of intermediates. Conversely, anhydrous toluene optimizes chlorination efficiency.
Industrial Scalability Considerations
Large-scale production (≥1 kg) employs continuous flow reactors for cyclocondensation and hydrolysis steps, achieving 80% overall yield with reduced waste. Automated pH adjustment during hydrolysis minimizes manual intervention .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the methyl or carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .
Scientific Research Applications
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. Research has indicated several potential applications:
1. Anticancer Activity
- Compounds in this class have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that derivatives can induce apoptosis in various cancer cell lines such as MDA-MB-231 and MCF-7.
- A notable study demonstrated that methyl derivatives could significantly suppress the ERK signaling pathway in cancer cells, leading to reduced cell viability and increased apoptosis rates.
2. Antimicrobial Properties
- Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit antimicrobial activity against various pathogens. These compounds can inhibit bacterial growth and have been explored as potential candidates for new antibiotics.
3. Anti-inflammatory Effects
- Preliminary studies suggest that certain derivatives may possess anti-inflammatory properties by modulating inflammatory pathways. This could lead to applications in treating conditions like arthritis or other inflammatory diseases.
Anticancer Activity Study
A study published in MDPI focused on the anticancer properties of triazolo[1,5-a]pyrimidine derivatives. The research highlighted that specific methyl derivatives effectively inhibited cancer cell growth through the following mechanisms:
- Inhibition of Cell Proliferation : The compound demonstrated a significant decrease in cell viability in MGC-803 cells with an IC50 value of 3.91 μM.
- Mechanism of Action : The inhibition of the ERK signaling pathway was identified as a key mechanism through which these compounds exert their anticancer effects.
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound H12 | MGC-803 | 3.91 | ERK pathway inhibition |
| Compound A | MDA-MB-231 | 17.83 | Induces apoptosis |
| Compound B | MCF-7 | 19.73 | Cell cycle arrest |
Antimicrobial Study
Research investigating the antimicrobial properties of related triazolo compounds found that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications as novel antibacterial agents.
Mechanism of Action
The mechanism by which methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include key signaling cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are heavily influenced by substituents at positions 5, 6, and 5. Below is a comparative analysis:
Key Observations :
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) are typically less polar than carboxylic acids (e.g., 7-(difluoromethyl) derivative), influencing membrane permeability .
- Aromatic vs.
- Amino Groups: The 7-amino derivative () exhibits hydrogen-bonding capacity, a critical feature for targeting enzymes like α-glucosidase in antidiabetic research .
Data Tables
Table 1: Physicochemical Properties
*Predicted using ChemDraw.
Biological Activity
Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antibacterial, and antiviral activities based on recent research findings.
- Chemical Formula : C₇H₈N₄O₂
- Molecular Weight : 178.15 g/mol
- CAS Number : 438031-05-1
Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as effective anticancer agents. Specifically, compounds derived from this scaffold have demonstrated notable antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activities of several triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines including MGC-803, HCT-116, and MCF-7. Among the tested compounds, one derivative exhibited IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), indicating superior potency compared to the reference drug 5-Fluorouracil (5-Fu) .
Mechanism of Action :
The compound was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and associated proteins. This inhibition resulted in induced apoptosis and G2/M phase arrest in cancer cells .
Antibacterial Activity
Triazolo[1,5-a]pyrimidines have also been explored for their antibacterial properties. A series of derivatives were synthesized and tested against various bacterial strains.
Research Findings:
In vitro studies indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that modifications at specific positions on the triazole ring enhanced antibacterial efficacy .
Antiviral Activity
The antiviral potential of this compound has been investigated with promising results.
Key Findings:
Research has shown that derivatives of this compound can inhibit viral replication in vitro. For instance, certain analogs were effective against HIV-1 by targeting the viral RNase H activity with IC50 values in the micromolar range .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MGC-803, HCT-116, MCF-7 | 9.47 - 13.1 | Inhibition of ERK signaling pathway |
| Antibacterial | Various Bacterial Strains | Varies | Disruption of bacterial cell wall synthesis |
| Antiviral | HIV-1 | ~13.1 | Inhibition of viral RNase H activity |
Q & A
Basic Synthesis and Optimization
Q: What are the common synthetic routes for preparing Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how are reaction conditions optimized? A: The compound is synthesized via one-pot multicomponent reactions involving aminotriazoles, carbonyl derivatives, and methyl acetoacetate. Key parameters include:
- Catalysts : APTS (3-Aminopropyltriethoxysilane) in ethanol enhances cyclization efficiency .
- Solvents : Ethanol or glacial acetic acid improves regioselectivity and yield .
- Temperature : Reflux (~80–100°C) for 12–24 hours ensures complete conversion .
- Workup : Precipitation in cold water followed by recrystallization (e.g., ethanol) achieves >70% purity .
Advanced Synthesis Challenges Q: How can regioselectivity issues arise during triazolopyrimidine formation, and what strategies mitigate them? A: Regioselectivity depends on precursor substitution patterns. For example:
- Steric effects : Bulky substituents on aminotriazoles favor 7-methyl positioning .
- Acidic conditions : Glacial acetic acid stabilizes intermediates, reducing byproducts like open-chain tautomers .
- Catalyst tuning : TMDP (tetramethylenediamine piperazine) in ethanol/water mixtures enhances selectivity for the 6-carboxylate derivative .
Structural Characterization
Basic Analytical Techniques Q: What spectroscopic methods are essential for validating the structure of this compound? A:
- 1H/13C NMR : Key signals include the methyl ester (δ ~3.8–4.2 ppm) and triazole-proton environments (δ ~8.4–9.1 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 220.23 for C10H12N4O2) confirm stoichiometry .
- Melting point : Consistency with literature values (e.g., 240–241°C) indicates purity .
Advanced Spectral Interpretation Q: How can overlapping NMR signals in triazolopyrimidines be resolved? A:
- 2D NMR (COSY, HSQC) : Differentiates coupling between triazole and pyrimidine protons .
- Variable-temperature NMR : Resolves dynamic effects like rotational barriers in methyl/ester groups .
- Crystallography : Single-crystal X-ray structures (e.g., CCDC entries) provide unambiguous confirmation of regiochemistry .
Biological Activity and Mechanisms
Basic Pharmacological Screening Q: What preliminary assays are used to evaluate the bioactivity of this compound? A:
- Antiproliferative assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) show IC50 values <10 µM for triazolopyrimidines .
- Enzyme inhibition : Kinase inhibition (e.g., EGFR, CDK2) is assessed via fluorescence polarization .
- Solubility : LogP calculations (e.g., ~1.5–2.0) predict membrane permeability .
Advanced Mechanistic Studies Q: How does structural modification influence target binding and selectivity? A:
- Methyl vs. phenyl substitution : 7-Methyl groups enhance hydrophobic interactions with kinase ATP pockets, while bulkier substituents reduce off-target effects .
- Hydrazinyl derivatives : Improve DNA intercalation but may increase cytotoxicity .
- SAR modeling : QSAR studies correlate electron-withdrawing groups (e.g., esters) with improved IC50 profiles .
Data Contradictions and Resolution
Q: How can researchers address discrepancies in reported synthetic yields or bioactivity data? A:
- Reproducibility checks : Validate catalyst purity (e.g., TMDP vs. piperidine) and solvent ratios .
- Meta-analysis : Compare datasets using standardized assays (e.g., NCI-60 panel for anticancer activity) .
- Computational validation : DFT calculations predict regioselectivity trends to reconcile conflicting synthesis outcomes .
Derivative Synthesis for Functional Studies
Advanced Methodological Design Q: What strategies enable selective functionalization of the triazolopyrimidine core? A:
- Nucleophilic substitution : Hydrazine derivatives react at C7 to form hydrazinyl analogs for chelation studies .
- Cross-coupling : Suzuki-Miyaura reactions at C2/C5 positions introduce aryl/heteroaryl groups .
- Ester hydrolysis : Controlled saponification of the methyl ester generates carboxylic acid precursors for prodrug design .
Stability and Storage
Q: What conditions prevent degradation of this compound during storage? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
